

Technical Support Center: Enhancing the Low-Temperature Impact Strength of Polypropylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Polypropylene*

Cat. No.: *B1209903*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the impact strength of **polypropylene** (PP) at low temperatures.

Troubleshooting Guides

This section addresses common issues encountered during experimentation, offering potential causes and solutions in a question-and-answer format.

Question 1: My **polypropylene** samples are extremely brittle at low temperatures, leading to premature failure during impact testing. What are the primary causes and how can I address this?

Answer:

Low-temperature brittleness is an inherent characteristic of unmodified **polypropylene** due to its semi-crystalline structure.^{[1][2]} The primary reasons for this behavior and potential solutions are:

- Inadequate Impact Modification: Standard PP lacks the necessary toughness for low-temperature applications.^[3]
 - Solution: Incorporate impact modifiers. Elastomers are highly effective at absorbing and dissipating impact energy, which prevents crack propagation.^[4] Commonly used impact

modifiers include:

- Ethylene-Propylene Rubber (EPR)[4]
- Styrene-Ethylene/Butylene-Styrene (SEBS) block copolymers[3]
- Polyolefin Elastomers (POEs) like ENGAGE™[3][5]
- Olefin Block Copolymers (OBCs) such as INFUSE™[5]
- Suboptimal Processing Conditions: The way **polypropylene** is processed can significantly affect its final mechanical properties.
 - Solution: Optimize your processing parameters. Key parameters to consider include:
 - Melt Temperature: Incorrect melt temperatures can lead to material degradation or poor flow, affecting impact strength.[6]
 - Screw Speed and Design: High shear rates from excessive screw speed or improper screw design can break down polymer chains, reducing toughness.[6][7]
 - Cooling Rate: A controlled cooling rate is crucial for achieving a desirable crystalline structure.
- Material Contamination: The presence of impurities or other polymers can compromise the integrity of the PP matrix.
 - Solution: Ensure high material purity. Contamination with other resins, such as HDPE and LLDPE, can lead to splitting and cracking.[8] Always use clean processing equipment and verify the quality of your raw materials.

Question 2: I've added an impact modifier, but the improvement in low-temperature toughness is less than expected. What could be the issue?

Answer:

Several factors can limit the effectiveness of an impact modifier:

- Poor Dispersion: The modifier must be finely and uniformly dispersed throughout the **polypropylene** matrix to be effective.
 - Solution: Improve mixing and compatibilization.
 - Use a twin-screw extruder for better distributive and dispersive mixing.
 - Consider adding a compatibilizer, which can enhance the interfacial adhesion between the PP matrix and the elastomer phase.[3]
- Incorrect Modifier Concentration: The loading level of the impact modifier is critical.
 - Solution: Optimize the modifier concentration. Typically, impact modifiers are added at loading levels between 5% and 30%. [5] Experiment with different concentrations to find the optimal balance for your specific application.
- Inappropriate Modifier Type: Not all impact modifiers are equally effective at all temperatures.
 - Solution: Select a modifier with a low glass transition temperature (Tg). Modifiers with a Tg below the target service temperature will remain rubbery and effective at absorbing impact energy.[9]

Question 3: My modified **polypropylene** shows improved impact strength, but other mechanical properties like stiffness and tensile strength have significantly decreased. How can I achieve a better balance of properties?

Answer:

This is a common trade-off when adding soft, elastomeric modifiers. To mitigate this:

- Incorporate Reinforcements: Adding reinforcing fillers can help maintain stiffness.
 - Solution: Add mineral fillers like talc or glass fibers.[4] Talc can increase rigidity and thermal stability, while glass fibers significantly boost tensile strength and modulus.[4]
- Utilize Core-Shell Impact Modifiers: These modifiers are designed to provide toughness without a significant loss in stiffness.

- Solution: Employ acrylic core-shell impact modifiers (ACR). These have a rubbery core for impact absorption and a rigid shell that maintains compatibility and stiffness.[10]
- Create a Co-continuous Morphology: Blending PP with other polymers can create a structure that balances toughness and stiffness.
 - Solution: Consider blending with High-Density Polyethylene (HDPE). A novel approach involves creating a core-shell structure with SEPS as the core and HDPE as the shell within the PP matrix, which has been shown to significantly improve low-temperature impact strength while maintaining tensile properties.[1][11]

Frequently Asked Questions (FAQs)

Q1: What is the typical brittle-ductile transition temperature (BDTT) of **polypropylene**?

A1: The BDTT of unmodified **polypropylene** is typically around 0°C. Below this temperature, it becomes significantly more brittle. The goal of modification is to lower this transition temperature. For example, the brittleness temperature of **polypropylene** fiber is reported to be -35°C.[12]

Q2: What are the standard test methods for evaluating low-temperature impact strength?

A2: The most common methods are the Izod and Charpy impact tests.[13][14]

- Charpy Impact Test (ISO 179, ASTM D6110): This test is often preferred for low-temperature testing because the specimen supports are further from the notch, reducing rapid heat transfer to the critical area.[15]
- Izod Impact Test (ASTM D256, ISO 180): This test is also widely used to measure the impact resistance of a notched specimen.[14]
- Falling Dart Impact Test (ARM Low Temperature Impact Test): This method determines the energy required to cause failure in plastic samples at low temperatures using a free-falling dart.[16]

Q3: How does the molecular weight of **polypropylene** affect its low-temperature impact strength?

A3: Generally, higher molecular weight **Polypropylene** will exhibit better impact strength. However, this also leads to higher melt viscosity, which can make processing more challenging. A higher melt flow material, which corresponds to a lower molecular weight, might be more brittle.[8]

Q4: Can processing conditions alone significantly improve the low-temperature impact strength of unmodified PP?

A4: While optimizing processing conditions is crucial for maximizing the properties of any formulation, it is generally insufficient to achieve significant low-temperature impact strength in unmodified PP.[17][18] The addition of impact modifiers is the most effective strategy.[3][4]

Data Presentation

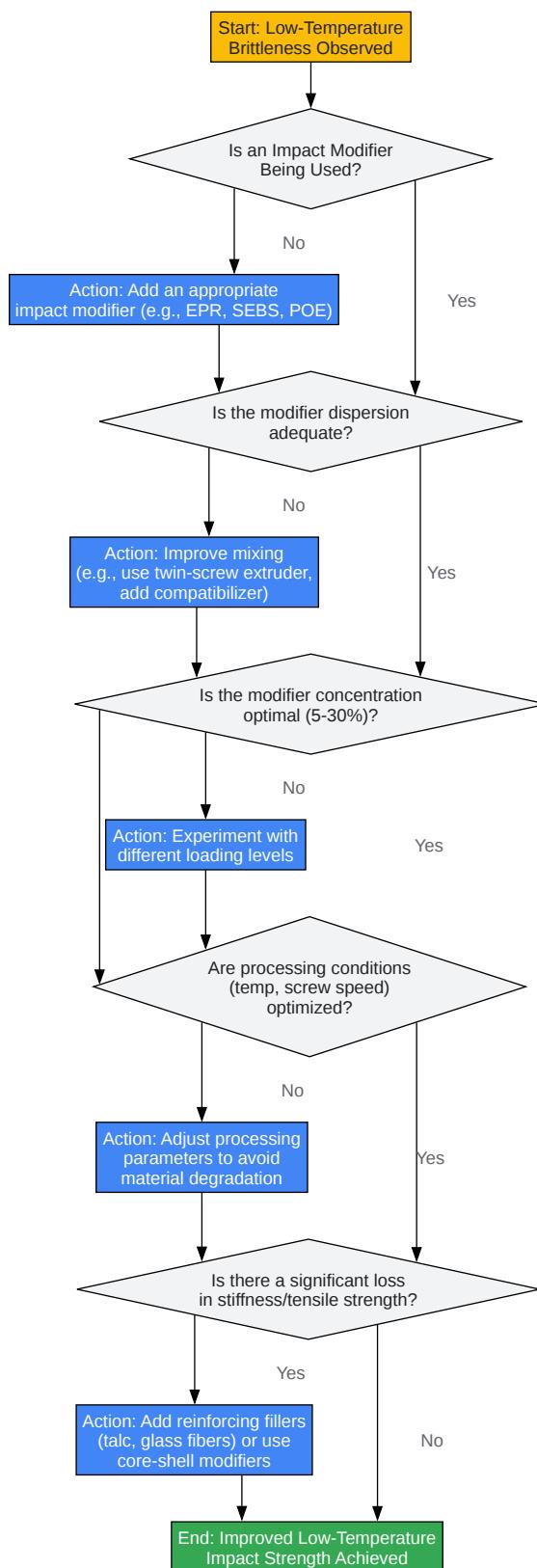
Table 1: Effect of Impact Modifiers on **Polypropylene** Impact Strength

Base Polymer	Modifier System	Test Temperature (°C)	Impact Strength (kJ/m²)	Reference
PP/SEPS (70/30)	None	-5	13.6	[11]
PP/SEPS (70/30)	+ HDPE	-10	49.3	[11]
iPP/EOC Binary Blend	-	-50 to 20	Moderate Increase	[19]
PP Ternary Blend (PP/EPR/EOC)	EPR/EOC	-40	> 70	[19]

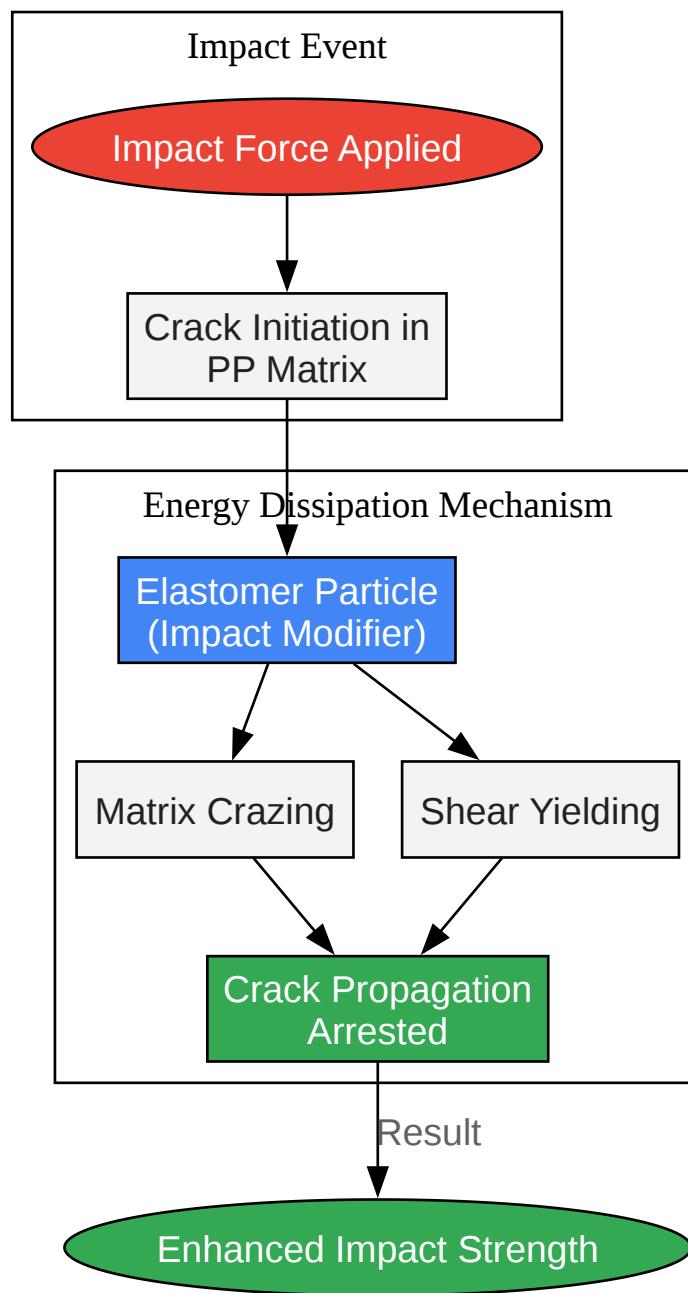
Experimental Protocols

1. Charpy Impact Test (Based on ISO 179-1)

- Objective: To determine the impact strength of a plastic material at low temperatures.
- Apparatus:


- Pendulum impact tester
- Low-temperature chamber or cooling bath
- Specimen supports
- Notching machine
- Procedure:
 - Specimen Preparation: Machine standard test specimens from the material to be tested. If required, create a notch in the specimen using the notching machine according to standard specifications.
 - Conditioning: Place the specimens in the low-temperature chamber for a sufficient time to reach thermal equilibrium at the target test temperature (e.g., -20°C). A typical conditioning time is at least 6 hours.[14]
 - Testing:
 - Calibrate the pendulum impact tester.
 - Quickly remove a conditioned specimen from the chamber (typically within 5 seconds to minimize temperature change).[14]
 - Place the specimen on the supports in the impact tester.
 - Release the pendulum to strike and fracture the specimen.
 - Record the energy absorbed during the impact.
 - Calculation: The impact strength is calculated as the absorbed energy divided by the cross-sectional area of the specimen at the notch.

2. Melt Blending for Impact Modification


- Objective: To prepare a blend of **polypropylene** with an impact modifier.
- Apparatus:

- Twin-screw extruder
- Gravimetric or volumetric feeders
- Water bath for cooling the extrudate
- Pelletizer
- Procedure:
 - Material Preparation: Dry the **polypropylene** and impact modifier resins to remove any moisture, as specified by the material datasheets.
 - Extruder Setup: Set the temperature profile for the different zones of the extruder barrel. The profile should be optimized to ensure proper melting and mixing without causing thermal degradation of the materials.
 - Blending:
 - Feed the **polypropylene** and impact modifier into the extruder hopper at the desired weight ratio using the feeders.
 - The co-rotating twin screws will melt, mix, and convey the material.
 - Extrusion and Pelletizing:
 - The molten blend exits the extruder through a die.
 - The extrudate strand is cooled by passing it through the water bath.
 - The cooled strand is fed into the pelletizer, which cuts it into pellets.
 - Drying: Dry the resulting pellets before further processing (e.g., injection molding for test specimens).

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for low-temperature brittleness in PP.

[Click to download full resolution via product page](#)

Caption: Mechanism of impact modification in **polypropylene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bioengineer.org [bioengineer.org]
- 2. pulixin.com [pulixin.com]
- 3. researchgate.net [researchgate.net]
- 4. polychemer.com [polychemer.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. zdcpu.com [zdcpu.com]
- 7. researchgate.net [researchgate.net]
- 8. PP (Polypropylene) Plastic part becomes brittle after 2-3 days [elsmar.com]
- 9. specialchem.com [specialchem.com]
- 10. Impact Modifiers for Plastics & Polymers | Shine Polymer [en.shinepolymer.com]
- 11. azom.com [azom.com]
- 12. Brittleness temperature of Polypropylene fiber_Synthetic macro fibers_FedFiber [fedfibercn.com]
- 13. scribd.com [scribd.com]
- 14. specialchem.com [specialchem.com]
- 15. zwickroell.com [zwickroell.com]
- 16. cdn.ymaws.com [cdn.ymaws.com]
- 17. ijmer.com [ijmer.com]
- 18. The effect of processing conditions on the mechanical properties and thermal stability of highly oriented PP tapes | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Low-Temperature Impact Strength of Polypropylene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209903#enhancing-the-impact-strength-of-polypropylene-at-low-temperatures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com